5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine

Physicochemical profiling Drug-likeness Permeability

5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine (CAS 894807-97-7) is a heterocyclic small-molecule building block with the molecular formula C₁₀H₁₆BrN₅ and a molecular weight of 286.17 g mol⁻¹. The scaffold combines a 2-aminopyrazine core, a bromine atom at the 5‑position that serves as a versatile synthetic handle for cross-coupling reactions, and a 4‑methyl‑1,4‑diazepane moiety at the 3‑position that influences both physicochemical properties and downstream biological target engagement.

Molecular Formula C10H16BrN5
Molecular Weight 286.17 g/mol
CAS No. 894807-97-7
Cat. No. B13769194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine
CAS894807-97-7
Molecular FormulaC10H16BrN5
Molecular Weight286.17 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC(=CN=C2N)Br
InChIInChI=1S/C10H16BrN5/c1-15-3-2-4-16(6-5-15)10-9(12)13-7-8(11)14-10/h7H,2-6H2,1H3,(H2,12,13)
InChIKeyLPKNKJFVNHRDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine (CAS 894807-97-7): Procurement-Relevant Baseline for a Pyrazine-Diazepane Heterocyclic Building Block


5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine (CAS 894807-97-7) is a heterocyclic small-molecule building block with the molecular formula C₁₀H₁₆BrN₅ and a molecular weight of 286.17 g mol⁻¹ . The scaffold combines a 2-aminopyrazine core, a bromine atom at the 5‑position that serves as a versatile synthetic handle for cross-coupling reactions, and a 4‑methyl‑1,4‑diazepane moiety at the 3‑position that influences both physicochemical properties and downstream biological target engagement . The compound is supplied at ≥95 % purity by multiple vendors and is primarily used as an intermediate in medicinal chemistry campaigns targeting kinases and G‑protein‑coupled receptors .

5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine: Why In‑Class Aminopyrazine Building Blocks Cannot Be Interchanged Without Impacting Synthetic Strategy and Biological Profile


Although many aminopyrazine building blocks share the same molecular formula or core scaffold, subtle structural variations—such as the presence or absence of an N‑methyl group on the diazepane ring, or the regiochemical placement of the bromine atom—cause substantial differences in lipophilicity, topological polar surface area, and Suzuki‑coupling reactivity that directly affect downstream compound quality and biological activity . For example, the N‑methyl group on the diazepane ring of CAS 894807-97-7 increases the calculated logP by approximately 0.95 units relative to the des‑methyl analogue, a change that can alter membrane permeability and off‑target binding . Substituting this building block with a regioisomeric bromopyrazine‑piperazine congener changes the vector of attachment and introduces a different heterocycle, leading to divergent structure‑activity relationships in the final target compound . Consequently, generic replacement of this building block without explicit re‑validation of the synthetic route and biological readout carries a high risk of project failure.

5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine (CAS 894807-97-7): Comparator‑Driven Quantitative Differentiation Evidence


Lipophilicity and Polar Surface Area Differentiation vs. Demethylated Analogue (CAS 893612-22-1)

The N‑methyl group on the diazepane ring of CAS 894807-97-7 shifts the calculated logP from 0.6 (des‑methyl analogue) to 1.5473, a difference of +0.95 log units, and simultaneously reduces the topological polar surface area from 67.1 Ų to 58.28 Ų . The molecular weight increases by 14.02 g mol⁻¹ (286.17 vs. 272.15 g mol⁻¹) . These changes place the methylated building block in a more favorable region of oral drug‑like chemical space for CNS targets, where lower TPSA (<60 Ų) is associated with improved blood‑brain barrier penetration.

Physicochemical profiling Drug-likeness Permeability

Regiochemical Differentiation from Piperazine‑Containing Regioisomer

CAS 894807-97-7 positions the bromine at the 5‑position of the pyrazine ring and the diazepane at the 3‑position. A commonly catalogued isomer, 3‑bromo‑6-((3S,5R)-3,5‑dimethylpiperazin‑1‑yl)pyrazin‑2‑amine (same molecular formula, C₁₀H₁₆BrN₅, MW 286.17), places the bromine at the 3‑position and uses a piperazine (6‑membered) instead of a diazepane (7‑membered) heterocycle . The two building blocks generate different vectors for the bromine atom and the basic amine, which in the context of ATR kinase inhibitor SAR leads to distinct potency and selectivity profiles; the diazepane‑containing scaffold is explicitly claimed in Vertex patents (e.g., US 8,841,308) for ATR inhibition, whereas the piperazine isomer is not prominently featured in the same patents .

Regiochemistry Scaffold diversity Kinase inhibitor design

Bromo Substituent as a Quantitative Synthetic Handle: Derivatization to a ROCK1/2 Inhibitor

The 5‑bromo group of CAS 894807-97-7 enables regioselective Suzuki‑Miyaura cross‑coupling, as demonstrated in general methodology for 3,5‑disubstituted‑2‑aminopyrazines . When the bromine is replaced by a 1H‑indazol‑6‑yl group, the resulting compound (CHEMBL589577; 5‑(1H‑indazol‑6‑yl)-3‑(4‑methyl‑1,4‑diazepan‑1‑yl)pyrazin‑2‑amine) exhibits IC₅₀ values of 10,000 nM against both human recombinant ROCK1 and ROCK2 . The unelaborated bromo building block is therefore a direct precursor to kinase‑active chemical probes, and the bromine atom’s reactivity as a leaving group is a quantifiable asset for library synthesis (e.g., average isolated yields of 60–90 % reported for analogous Suzuki couplings on 2‑aminopyrazine bromides ).

Suzuki coupling ROCK inhibition Building block utility

Commercial Availability and Purity Parity with Closest Structural Analogue

Both CAS 894807-97-7 and its des‑methyl analogue (CAS 893612-22-1) are commercially available at ≥95 % purity . However, the methylated building block is listed as ‘In Stock’ by Smolecule and is offered by multiple independent suppliers (CymitQuimica, Alfa Chemistry, Smolecule), whereas the des‑methyl analogue is listed as ‘Discontinued’ at some suppliers and has fewer active commercial sources . No significant difference in purity specification is observed (both ≥95 %), but the broader multi‑vendor availability of the methylated compound reduces single‑supplier procurement risk.

Supply chain Purity Procurement risk

5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine (CAS 894807-97-7): Evidence‑Linked Application Scenarios for Procurement Decision‑Making


Suzuki Library Synthesis of 5‑Aryl‑2‑aminopyrazine Kinase Probes

The bromine at the 5‑position permits regioselective Suzuki–Miyaura coupling to install aryl, heteroaryl, or vinyl groups . This is the most direct route to 3,5‑disubstituted‑2‑aminopyrazine chemical probes, including ROCK1/2 inhibitors with IC₅₀ values of 10 µM . Procurement of this building block eliminates the need for a separate halogenation step, accelerating library synthesis.

CNS Drug Discovery Requiring Low TPSA and Controlled Lipophilicity

The N‑methyl diazepane moiety reduces TPSA to 58.28 Ų and yields a logP of 1.55 , placing the building block within the favourable range for CNS drug candidates (typically TPSA <60–70 Ų, logP 2–5). Compared to the des‑methyl analogue (TPSA 67.1 Ų, logP 0.6) , the methylated scaffold is expected to provide superior passive BBB permeability for final compounds.

ATR Kinase Inhibitor Lead Optimisation in Oncology

The 3‑(4‑methyl‑1,4‑diazepan‑1‑yl)‑pyrazin‑2‑amine scaffold is explicitly disclosed in Vertex’s ATR inhibitor patent portfolio (e.g., US 8,841,308) . Teams pursuing ATP‑competitive ATR inhibitors can use this building block as a direct entry point to the claimed chemical space, avoiding de novo construction of the diazepane‑pyrazine core.

Multi‑Project Building Block Stocking for Medicinal Chemistry CROs

With three or more verified commercial suppliers and ≥95 % purity , this building block meets the resilience criteria for inclusion in centralised compound management libraries. Its broad synthetic utility (Suzuki handle plus amine for amide coupling/alkylation) makes it a cost‑effective stock item for multiple discovery programmes.

Quote Request

Request a Quote for 5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.